2-Methoxy-5-(benzyloxy)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

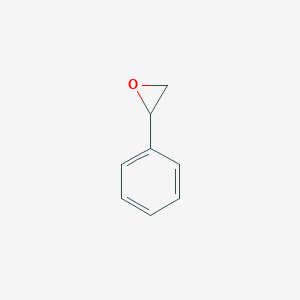

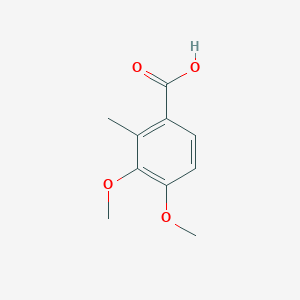

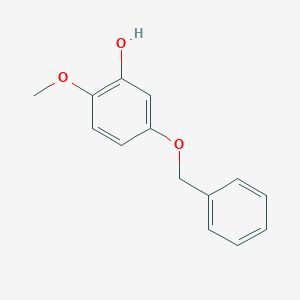

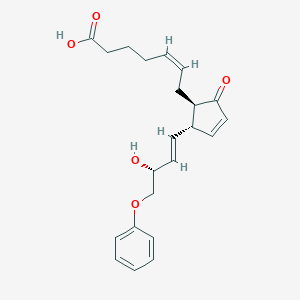

2-Methoxy-5-(benzyloxy)phenol is a chemical compound with the molecular formula C14H14O3 . It is a member of methoxybenzenes and a member of phenols .

Synthesis Analysis

The synthesis of m-aryloxy phenols, which includes 2-Methoxy-5-(benzyloxy)phenol, has seen innovative methods developed in recent years. These methods have allowed for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens .Molecular Structure Analysis

The molecular structure of 2-Methoxy-5-(benzyloxy)phenol can be represented by its molecular formula C14H14O3 . The structure can be viewed using Java or Javascript .Chemical Reactions Analysis

Phenol derivatives, including 2-Methoxy-5-(benzyloxy)phenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . They also undergo oxidation to yield quinones .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methoxy-5-(benzyloxy)phenol include a molecular weight of 230.26 g/mol. More specific properties such as density, boiling point, and vapor pressure were not found in the search results.Scientific Research Applications

Synthesis of Bioactive Natural Products

Phenol derivatives, including 5-(Benzyloxy)-2-methoxyphenol, are potent building blocks for synthesizing bioactive natural products. They are used in various synthetic methods, including hydroxylation of benzenes and nucleophilic aromatic substitutions, which are pivotal in creating complex molecules with potential biological activities .

Production of Plastics, Adhesives, and Coatings

Due to their thermal stability and flame resistance, compounds like 5-(Benzyloxy)-2-methoxyphenol are commonly used in the production of plastics, adhesives, and coatings. They improve the material’s properties, making them more durable and safer for various applications .

Antioxidants, Ultraviolet Absorbers, and Flame Retardants

These compounds serve as antioxidants, ultraviolet absorbers, and flame retardants. Their inclusion in materials can significantly enhance the product’s lifespan and safety by preventing oxidative damage and reducing flammability .

Suzuki–Miyaura Coupling Reactions

5-(Benzyloxy)-2-methoxyphenol can be used in Suzuki–Miyaura coupling reactions, a widely-applied transition metal-catalyzed carbon–carbon bond-forming process. This reaction is essential for creating complex organic molecules, and the properties of phenol derivatives make them suitable for such applications .

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures have been used in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

Based on its structural similarity to other compounds, it may participate in reactions involving free radicals . For instance, benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . This could potentially lead to various reactions, including SN1, SN2, and E1 reactions of benzylic halides .

Biochemical Pathways

It’s plausible that this compound could influence pathways involving carbon–carbon bond formation, given its potential use in suzuki–miyaura coupling .

Result of Action

Based on its potential involvement in free radical reactions , it could influence various cellular processes, including those involving carbon–carbon bond formation .

Action Environment

It’s worth noting that the success of suzuki–miyaura coupling, a reaction in which similar compounds may participate, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Safety and Hazards

Future Directions

Phenol derivatives, including 2-Methoxy-5-(benzyloxy)phenol, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . They are important in various industries, including plastics, adhesives, and coatings, and have applications as antioxidants, ultraviolet absorbers, and flame retardants .

properties

IUPAC Name |

2-methoxy-5-phenylmethoxyphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c1-16-14-8-7-12(9-13(14)15)17-10-11-5-3-2-4-6-11/h2-9,15H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJSQJUZBIFCHNM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)OCC2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

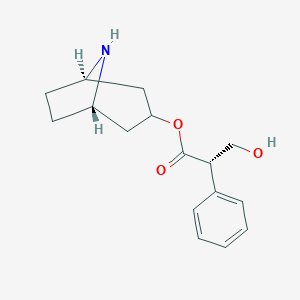

![Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B127064.png)